molecular formula C11H11N3O B170042 1-Allyl-3-(2-cyanophenyl)urea CAS No. 122372-27-4

1-Allyl-3-(2-cyanophenyl)urea

Cat. No.: B170042
CAS No.: 122372-27-4
M. Wt: 201.22 g/mol
InChI Key: QVSRDJXDMRTCIY-UHFFFAOYSA-N
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Description

1-Allyl-3-(2-cyanophenyl)urea is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. It is characterized by the presence of an allyl group and a cyanophenyl group attached to a urea moiety. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-(2-cyanophenyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions typically require the generation of isocyanates or carbamoyl chlorides from corresponding amines using phosgene, although this method is less environmentally friendly.

Industrial Production Methods: Industrial production of this compound often involves scalable and catalyst-free synthesis methods. The use of water as a solvent and the avoidance of toxic reagents make these methods suitable for large-scale production .

Chemical Reactions Analysis

1-Allyl-3-(2-cyanophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the urea moiety or the allyl and cyanophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-Allyl-3-(2-cyanophenyl)urea has a wide range of scientific research applications:

Mechanism of Action

1-Allyl-3-(2-cyanophenyl)urea can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both an allyl group and a cyanophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Comparison with Similar Compounds

  • N-Phenylurea
  • N-Allylurea
  • 2-Cyanophenylurea

Biological Activity

1-Allyl-3-(2-cyanophenyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and research findings related to its biological activity, supported by data tables and case studies.

This compound is characterized by its unique structure, which includes an allyl group and a cyanophenyl moiety. This structural configuration is believed to play a significant role in its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin receptors. This compound mimics serotonin, potentially influencing mood and cognitive functions through modulation of synaptic activity and neurotransmitter release.

Cellular Effects

Research indicates that this compound affects various cell types, particularly neuronal cells. It has been shown to alter cell signaling pathways, leading to changes in behavior and cognition at varying dosages in animal models. Low doses may enhance mood and cognitive function, while higher doses could lead to different behavioral outcomes.

Data Table: Summary of Biological Effects

Biological Activity Observed Effects Dosage Study Reference
Mood EnhancementIncreased serotonin levelsLow doses
Cognitive FunctionImproved memory and learningLow doses
Neurotransmitter ModulationAltered neurotransmitter releaseVaries
Behavioral ChangesVariable effects depending on dosageHigh doses

Case Studies

Several studies have investigated the effects of this compound in animal models:

  • Study on Mood Enhancement : In a controlled trial involving rodents, administration of low doses resulted in significant improvements in mood-related behaviors, suggesting its potential as an antidepressant agent.
  • Cognitive Function Assessment : Another study focused on cognitive tasks showed that subjects treated with this compound exhibited enhanced performance in memory tasks compared to control groups.
  • Neurotransmitter Interaction Studies : Research demonstrated that this compound binds selectively to serotonin receptors, indicating its role as a serotonin mimetic agent. This binding was associated with changes in synaptic plasticity .

Metabolic Pathways

The compound participates in several metabolic pathways related to neurotransmitter biosynthesis and metabolism. Its ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system functions.

Transport and Distribution

Research indicates that this compound is efficiently transported within cells. Its distribution primarily occurs in the cytoplasm and synaptic vesicles of neuronal cells, which is crucial for its biological activity.

Properties

IUPAC Name

1-(2-cyanophenyl)-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-7-13-11(15)14-10-6-4-3-5-9(10)8-12/h2-6H,1,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSRDJXDMRTCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558271
Record name N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122372-27-4
Record name N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of anthranilonitrile (10.0 g, 85 mmol) and allyl isocyanate (7.5 mL, 85 mmol) was slightly heated to dissolve. The resulting solution was allowed to stir at room temperature for two days. The solid was collected by filtration and washed with ether (10 mL) to give 14.4 g (100%) of 2-(3-allylureido)benzonitrile. An analytical sample was recrystallized from ethanol. IR (KBr): 3331, 3263, 2226 (CN), 1639 cm-1. 1H NMR (300 MHz, DMSO-d6): δ3.74 (p, 2H, CH2), 5.09 (q, 1H, =CH), 5.17 (q, 1H, =CH), 5.86 (m, 1H, CH), 7.09 (t, 2H, Ar--H), 7.56 (t, 1H, Ar--H), 7.67 (d, 1H, Ar--H), 8.43 (d, 1H, Ar--H), 7.65 (d, 1H, NH), 8.54 (s, 1H, NH). 13C NMR (75 MHz, DMSO-d6): δ41.47, 101.00, 114.97, 116.99, 120.61, 120.73, 122.22, 132.96, 133.83, 135.69, 142.66, 154.32. Anal. Calcd for C11H11N30 (201.23): C, 65.66; H, 5.51; N, 20.89. Found: C, 65.38; H, 5.51; N, 21.05.
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7.5 mL
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Synthesis routes and methods II

Procedure details

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